luteolin-7-O-gentiobiside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H30O16 |

|---|---|

Molecular Weight |

610.5 g/mol |

IUPAC Name |

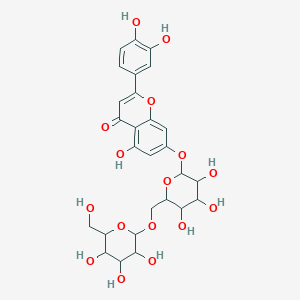

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O16/c28-7-17-20(33)22(35)24(37)26(42-17)39-8-18-21(34)23(36)25(38)27(43-18)40-10-4-13(31)19-14(32)6-15(41-16(19)5-10)9-1-2-11(29)12(30)3-9/h1-6,17-18,20-31,33-38H,7-8H2 |

InChI Key |

LDTDRTSKWGQBAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Luteolin-7-O-gentiobioside: A Technical Guide to Its Natural Sources, Discovery, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin-7-O-gentiobioside, a flavonoid glycoside, is a naturally occurring phytochemical with potential therapeutic applications. This technical guide provides a comprehensive overview of its natural sources, discovery, and current understanding of its biological activities. Detailed experimental protocols for its extraction and analysis are presented, alongside a summary of quantitative data. Furthermore, this document illustrates the key signaling pathways potentially modulated by this compound, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, recognized for their wide range of biological activities. Among these, luteolin and its glycosidic derivatives have garnered significant attention for their antioxidant, anti-inflammatory, and neuroprotective properties. Luteolin-7-O-gentiobioside is a specific glycoside of luteolin where a gentiobiose sugar moiety is attached at the 7-hydroxyl position. While research on this particular glycoside is less extensive than on its aglycone or the more common luteolin-7-O-glucoside, it represents a promising area for further investigation. This guide aims to consolidate the existing knowledge on luteolin-7-O-gentiobioside to facilitate future research and development.

Discovery and History

The precise historical details of the initial discovery and isolation of luteolin-7-O-gentiobioside are not extensively documented in readily available literature. However, the study of luteolin and its various glycosides dates back several decades, with advancements in chromatographic and spectroscopic techniques enabling the identification of a wide array of these compounds in different plant species. The discovery of luteolin-7-O-gentiobioside would have followed the broader exploration of plant flavonoids.

Natural Sources of Luteolin-7-O-gentiobioside

Luteolin-7-O-gentiobioside has been identified in a variety of plant species. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Table 1: Natural Sources of Luteolin-7-O-gentiobioside

| Plant Species | Family | Plant Part(s) | Reported Concentration (if available) |

| Taraxacum officinale (Dandelion)[1][2] | Asteraceae | Flowers | Not explicitly quantified for the gentiobioside |

| Gnaphalium luteo-album[3] | Asteraceae | Aerial parts | Not available |

| Cynara cardunculus (Cardoon)[3] | Asteraceae | Leaves | Not explicitly quantified for the gentiobioside |

| Cynara humilis[3] | Asteraceae | Not specified | Not available |

| Cynara cornigera[3] | Asteraceae | Not specified | Not available |

| Codonopsis nervosa | Campanulaceae | Aerial parts | Not available |

Experimental Protocols

The extraction and analysis of luteolin-7-O-gentiobioside typically follow established methods for flavonoid glycosides.

Extraction and Isolation

A general protocol for the extraction and isolation of luteolin-7-O-gentiobioside from plant material is outlined below. This protocol may require optimization depending on the specific plant matrix.

Diagram 1: General Workflow for Extraction and Isolation

Caption: A generalized workflow for the extraction and isolation of luteolin-7-O-gentiobioside.

Methodology:

-

Sample Preparation: The plant material (e.g., flowers, leaves) is dried at room temperature or in an oven at low temperature (e.g., 40-50 °C) to preserve the chemical integrity of the flavonoids. The dried material is then ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is extracted with a suitable solvent, typically an aqueous alcohol solution such as 80% methanol or ethanol.[4] Common extraction techniques include maceration, sonication, or reflux extraction. The choice of method depends on the stability of the compound and the desired extraction efficiency.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme involves partitioning against solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.

-

Chromatographic Purification: The enriched fraction is further purified using column chromatography. Stationary phases like silica gel or Sephadex LH-20 are commonly employed. The column is eluted with a gradient of solvents to separate the different components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Final Purification: Fractions containing the target compound are pooled and subjected to final purification, often using preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure luteolin-7-O-gentiobioside.

Analytical Methods for Quantification

Quantitative analysis of luteolin-7-O-gentiobioside is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

Diagram 2: Analytical Workflow for Quantification

Caption: A typical analytical workflow for the quantification of luteolin-7-O-gentiobioside.

Methodology:

-

Standard Preparation: A standard stock solution of purified luteolin-7-O-gentiobioside is prepared in a suitable solvent (e.g., methanol). A series of dilutions are then made to create a calibration curve.

-

Sample Preparation: The plant extract is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection into the HPLC system.

-

HPLC Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

-

Detection:

-

DAD: The absorbance is monitored at the maximum absorption wavelength of luteolin glycosides (around 350 nm).

-

MS: Mass spectrometry provides higher selectivity and sensitivity. The compound can be detected in negative ion mode, monitoring for its specific mass-to-charge ratio (m/z).

-

-

-

Quantification: The concentration of luteolin-7-O-gentiobioside in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Biological Activities and Signaling Pathways

Direct research on the biological activities and signaling pathways of luteolin-7-O-gentiobioside is limited. However, the activities of its aglycone, luteolin, and the closely related luteolin-7-O-glucoside, provide a strong basis for predicting its potential pharmacological effects. It is generally understood that many flavonoid glycosides are hydrolyzed to their aglycones in the gut before absorption, suggesting that the in vivo activities may be largely attributable to luteolin.[5]

Anti-inflammatory Activity

Luteolin and luteolin-7-O-glucoside have demonstrated potent anti-inflammatory effects by modulating key signaling pathways.[6][7] It is highly probable that luteolin-7-O-gentiobioside exerts similar effects.

Diagram 3: Potential Anti-inflammatory Signaling Pathways

Caption: Postulated anti-inflammatory signaling pathways modulated by luteolin-7-O-gentiobioside.

-

NF-κB Pathway: Luteolin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes p38, JNK, and ERK, plays a crucial role in inflammation. Luteolin can suppress the phosphorylation of these kinases, thereby downregulating inflammatory responses.[9]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important inflammatory signaling route. Luteolin-7-O-glucoside has been reported to inhibit the STAT3 pathway.[10][11]

Antioxidant Activity

The antioxidant properties of flavonoids are well-established. Luteolin and its glycosides can act as antioxidants through various mechanisms.

Diagram 4: Potential Antioxidant Mechanisms

Caption: Potential antioxidant mechanisms of luteolin-7-O-gentiobioside.

-

Direct Radical Scavenging: The phenolic hydroxyl groups in the luteolin structure enable it to directly scavenge free radicals, such as reactive oxygen species (ROS).

-

Upregulation of Antioxidant Enzymes: Luteolin and its glycosides can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Nrf2 is a transcription factor that upregulates the expression of various antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1).

Future Perspectives

Luteolin-7-O-gentiobioside remains a relatively understudied flavonoid glycoside with significant potential. Future research should focus on:

-

Comprehensive Screening: A broader screening of plant species to identify new and rich sources of luteolin-7-O-gentiobioside.

-

Quantitative Analysis: Detailed quantitative studies to determine the concentration of this compound in various plant parts and under different environmental conditions.

-

Pharmacokinetic Studies: In-depth pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion, and to determine the extent of its hydrolysis to luteolin in vivo.

-

Direct Biological Activity Studies: Investigations into the specific biological activities and signaling pathways modulated by luteolin-7-O-gentiobioside itself, independent of its aglycone.

-

Clinical Trials: Preclinical and eventually clinical trials to evaluate its therapeutic potential for inflammatory diseases and other conditions.

Conclusion

This technical guide has summarized the current knowledge on luteolin-7-O-gentiobioside, covering its natural sources, methods for its study, and its likely biological activities based on related compounds. While more research is needed to fully elucidate its pharmacological profile, the available information suggests that it is a promising natural product for further investigation in the development of new therapeutic agents. The provided protocols and pathway diagrams serve as a foundation for researchers to build upon in their exploration of this intriguing flavonoid glycoside.

References

- 1. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells [mdpi.com]

- 2. Research Updates and Advances on Flavonoids Derived from Dandelion and Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Occurrence of Luteolin in the Greek Flora, Isolation of Luteolin and Its Action for the Treatment of Periodontal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. usb.ac.ir [usb.ac.ir]

- 6. mdpi.com [mdpi.com]

- 7. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Luteolin-7-O-gentiobioside: A Comprehensive Technical Overview of its Chemical Structure and Stereochemistry

Introduction

Luteolin-7-O-gentiobioside is a naturally occurring flavonoid, specifically a flavone glycoside. It consists of the aglycone luteolin linked to the disaccharide gentiobiose. This compound is found in various plants, such as dandelion, and is of interest to researchers for its potential biological activities. This guide provides a detailed examination of its chemical structure, stereochemistry, and the experimental methodologies used for its characterization.

Chemical Structure and Identification

Luteolin-7-O-gentiobioside is structurally characterized by a luteolin backbone, which is a flavone with the IUPAC name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one.[1] This aglycone is glycosidically linked at the 7-position to gentiobiose. Gentiobiose is a disaccharide composed of two D-glucose units linked via a β(1→6) bond. The complete IUPAC name for luteolin-7-O-gentiobioside is 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}-4H-chromen-4-one.

The molecular formula of the compound is C27H30O16.[2][3] It belongs to the class of organic compounds known as flavonoid-7-O-glycosides.

Stereochemistry

The stereochemistry of luteolin-7-O-gentiobioside is determined by the sugar moiety. Gentiobiose consists of two D-glucose units. The glycosidic linkage between the two glucose molecules is a β(1→6) linkage. This means the anomeric carbon (C1) of the first glucose unit is in the β configuration and is linked to the oxygen atom on C6 of the second glucose unit. The entire gentiobiosyl group is attached to the 7-hydroxyl group of the luteolin aglycone through a β-O-glycosidic bond.

Physicochemical Data

The following table summarizes key quantitative data for luteolin-7-O-gentiobioside.

| Property | Value | Reference(s) |

| Molecular Formula | C27H30O16 | [2][3] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}-4H-chromen-4-one | |

| Average Molecular Weight | 610.5175 g/mol | |

| Monoisotopic Molecular Weight | 610.153384912 g/mol | |

| Topological Polar Surface Area (TPSA) | 266.00 Ų | [2] |

| XlogP | -1.60 | [2] |

| Hydrogen Bond Donors | 10 | [2] |

| Hydrogen Bond Acceptors | 16 | [2] |

| Rotatable Bonds | 7 | [2] |

Experimental Protocols

The isolation and structural elucidation of luteolin-7-O-gentiobioside involve a combination of chromatographic and spectroscopic techniques.

Isolation and Purification

A general protocol for isolating luteolin-7-O-gentiobioside from plant sources, such as Achillea millefolium L., involves the following steps:

-

Extraction: The plant material is typically extracted with a solvent like methanol.

-

Fractionation: The crude extract is then subjected to fractionation using different solvents of varying polarity.

-

Chromatography: The fractions containing the compound of interest are further purified using chromatographic techniques. This may include column chromatography followed by high-performance liquid chromatography (HPLC) to obtain the pure compound.[4]

Structural Elucidation

The definitive structure of the isolated compound is determined using a suite of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and deduce the molecular formula of the compound.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments are performed to establish the connectivity of atoms.

-

¹H NMR and ¹³C NMR: These experiments identify the proton and carbon environments within the molecule, providing characteristic signals for the luteolin and sugar moieties.[4]

-

2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing correlations between protons and carbons, which allows for the unambiguous assignment of all signals and confirms the structure of the aglycone, the nature of the sugar units, and the precise location and stereochemistry of the glycosidic linkages.[4]

-

Pharmacokinetic Analysis

To study the pharmacokinetic properties of luteolin-7-O-gentiobioside in biological systems, a sensitive analytical method is required. A validated ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method has been developed for its simultaneous determination with other related flavonoid glycosides in beagle dog plasma.[5]

-

Sample Preparation: Plasma samples are prepared by protein precipitation using acidified acetonitrile.[5]

-

Chromatographic Separation: The analytes are separated on a C18 column using a gradient elution with a mobile phase consisting of 0.05% formic acid and acetonitrile.[5]

-

Detection: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode with a negative ionization source, providing high selectivity and sensitivity.[5]

Signaling Pathways

Luteolin and its glycosides, such as luteolin-7-O-glucoside, have been studied for their roles in various signaling pathways. For instance, luteolin-7-O-glucoside has been shown to inhibit the STAT3 pathway, which is involved in inflammation and cell proliferation.[6] Molecular docking analyses suggest a potential interaction between the glycosylated form of luteolin and the STAT3 protein.[6] This interaction is believed to contribute to the anti-inflammatory and antioxidant effects observed in endothelial cells.[6]

References

- 1. Luteolin - Wikipedia [en.wikipedia.org]

- 2. plantaedb.com [plantaedb.com]

- 3. glpbio.com [glpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

luteolin-7-O-gentiobioside CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 70855-41-3 Molecular Formula: C₂₇H₃₀O₁₆

This technical guide provides a comprehensive overview of Luteolin-7-O-gentiobioside, a flavonoid glycoside. Due to the limited specific research on this particular compound, this document also includes in-depth information on the closely related and extensively studied compounds, luteolin and luteolin-7-O-glucoside, to provide a broader context for its potential biological activities and mechanisms of action.

Physicochemical Properties

| Property | Value |

| CAS Number | 70855-41-3 |

| Molecular Formula | C₂₇H₃₀O₁₆ |

| Synonyms | Luteolin 7-gentiobioside, Glucoluteoloside |

Pharmacokinetic Profile of Luteolin-7-O-gentiobioside

A key study investigated the pharmacokinetics of luteolin-7-O-gentiobioside in beagle dogs following intravenous administration of a traditional Chinese medicinal preparation known as Kudiezi injection. This study provides the most direct quantitative data and experimental protocol for the target compound.

Experimental Protocol: Pharmacokinetic Analysis in Beagle Dogs

A rapid and selective ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method was developed for the simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside, and luteolin-7-O-β-D-glucuronide in beagle dog plasma.

-

Sample Preparation: Protein precipitation from plasma samples was performed using acidified acetonitrile.

-

Chromatography: The analytes were separated on a Venusil MP C18 column. A gradient elution system composed of 0.05% formic acid and acetonitrile was used at a flow rate of 0.4 ml/min.

-

Detection: Detection was carried out using multiple reaction monitoring (MRM) mode with a turbo ion spray source under a negative ionization condition.

-

Internal Standard: Puerarin was used as the internal standard.

Quantitative Pharmacokinetic Data

The UFLC-MS/MS method was validated and demonstrated good linearity.

| Analyte | Lower Limit of Quantification (ng/mL) | Extraction Recovery (%) |

| Luteolin-7-O-gentiobioside | 1.0 | >75 |

| Luteolin-7-O-β-D-glucoside | 1.0 | >75 |

| Luteolin-7-O-β-D-glucuronide | 4.0 | >75 |

The intra-day and inter-day precision and accuracy deviations for all three analytes were less than 15%. This validated method was successfully applied to the pharmacokinetic study in beagle dogs.[1][2]

Biological Activities and Signaling Pathways of Related Compounds

While specific data for luteolin-7-O-gentiobioside is scarce, extensive research on its aglycone, luteolin , and the closely related glycoside, luteolin-7-O-glucoside (LUT-7G) , provides valuable insights into its potential biological activities. These compounds are known for their anti-inflammatory, antioxidant, and anti-cancer properties.[3][4][5][6]

Anti-inflammatory and Antioxidant Mechanisms

Luteolin and luteolin-7-O-glucoside have been shown to modulate key inflammatory and antioxidant signaling pathways.

-

NF-κB and MAPK Signaling: Both luteolin and LUT-7G can downregulate the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α by inhibiting the NF-κB and MAPK signaling pathways.[4] This, in turn, reduces the production of inflammatory mediators like COX-2 and iNOS.

-

JAK/STAT Pathway: These flavonoids have been demonstrated to interfere with the JAK/STAT inflammatory pathway.[4]

-

Nrf2/HO-1 Pathway: Luteolin and luteolin-7-O-glucoside can enhance the cellular antioxidant defense system by activating the Nrf2 signaling pathway, which leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[7][8]

Below is a diagram illustrating the modulation of the Nrf2/MAPK mediated HO-1 signaling cascade by luteolin and luteolin-7-O-glucoside.

Anti-cancer Activity

Luteolin has demonstrated anti-cancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and metastasis.[2]

-

Apoptosis Induction: Luteolin can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. It has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.

-

Cell Cycle Arrest: This flavonoid can cause cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells.

-

AKT Signaling Pathway: Luteolin-7-O-glucoside has been found to inhibit cell proliferation and modulate apoptosis in human nasopharyngeal carcinoma cells through the AKT signaling pathway.[9]

The following diagram depicts the involvement of the AKT signaling pathway in apoptosis modulated by luteolin-7-O-glucoside.

Conclusion and Future Directions

Luteolin-7-O-gentiobioside is a flavonoid glycoside with a confirmed chemical identity. While its pharmacokinetic profile has been characterized in a preclinical model, a significant gap exists in the scientific literature regarding its specific biological activities and mechanisms of action. The extensive research on the closely related compounds, luteolin and luteolin-7-O-glucoside, suggests that luteolin-7-O-gentiobioside may also possess anti-inflammatory, antioxidant, and anti-cancer properties. However, dedicated in vitro and in vivo studies are imperative to elucidate the unique pharmacological profile of luteolin-7-O-gentiobioside and to determine its potential as a therapeutic agent. Future research should focus on isolating or synthesizing this compound in sufficient quantities to perform comprehensive biological evaluations and to explore its structure-activity relationship in comparison to other luteolin glycosides.

References

- 1. researchgate.net [researchgate.net]

- 2. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Luteolin-7-O-glucoside protects dopaminergic neurons by activating estrogen-receptor-mediated signaling pathway in MPTP-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Preliminary Biological Activity Screening of Luteolin-7-O-gentiobioside: A Technical Guide

Disclaimer: This document focuses on the biological activities of luteolin-7-O-glucoside as a proxy for luteolin-7-O-gentiobioside. Extensive literature searches yielded limited specific data on the biological activities of luteolin-7-O-gentiobioside. Luteolin-7-O-glucoside is a closely related compound, differing only in the sugar moiety attached at the 7-position (a single glucose unit versus a gentiobiose disaccharide). While the core flavone structure is identical, the difference in the glycosidic substitution may influence the compound's solubility, bioavailability, and potency. Therefore, the data presented herein should be interpreted with this consideration.

Introduction

Luteolin, a common flavonoid found in various plants, and its glycosides are known for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities[1][2]. Glycosylation, the attachment of sugar moieties, can significantly alter the physicochemical properties and biological activities of flavonoids. This guide provides a technical overview of the preliminary biological activity screening of luteolin-7-O-glucoside, serving as a foundational reference for researchers and drug development professionals. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Quantitative Data Summary

The biological activities of luteolin-7-O-glucoside have been evaluated in numerous in vitro studies. The following tables summarize the quantitative data from these assessments.

Table 1: Antioxidant Activity of Luteolin-7-O-glucoside

| Assay Type | Model System | Metric | Result | Reference |

| DPPH Radical Scavenging | Chemical Assay | EC50 | 6.80 µM | [3] |

| Oxygen Radical Absorbance Capacity (ORAC) | Chemical Assay | µmol of Trolox/g | 8804.19 ± 409.99 | [3] |

Table 2: Anti-inflammatory Activity of Luteolin-7-O-glucoside

| Assay Type | Cell Line | Inhibitory Target | Metric | Result | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | iNOS | IC50 | 22.7 µM | [4] |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 Macrophages | COX-2 | IC50 | 15.0 µM | [4] |

| TNF-α and IL-6 Release | RAW 264.7 Macrophages | Cytokine Production | IC50 | ~50 µM | [5] |

| β-hexosaminidase Release | Bone Marrow-Derived Mast Cells | Degranulation | IC50 | 17.7 µM | [6] |

Table 3: Anticancer Activity of Luteolin-7-O-glucoside

| Cell Line | Cancer Type | Assay | Metric | Result | Reference |

| FaDu | Oral Squamous Carcinoma | MTT | Significant viability reduction at 20 & 40 µM | [7] | |

| HSC-3 | Oral Squamous Carcinoma | MTT | Significant viability reduction at 20 & 40 µM | [7] | |

| CA9-22 | Oral Squamous Carcinoma | MTT | Significant viability reduction at 20 & 40 µM | [7] | |

| NPC-039 | Nasopharyngeal Carcinoma | Proliferation Assay | Significant reduction in proliferation | [8] | |

| NPC-BM | Nasopharyngeal Carcinoma | Proliferation Assay | Significant reduction in proliferation | [8] | |

| HepG2 | Liver Cancer | Apoptosis Assay | Induction of apoptosis | [9] |

Table 4: Neuroprotective and Enzyme Inhibitory Activity of Luteolin-7-O-glucoside

| Activity | Model System/Target | Assay | Metric | Result | Reference |

| Neuroprotection | SH-SY5Y cells (6-OHDA induced toxicity) | MTT | Increased cell viability | 13% increase at 0.1 µM | [10] |

| Acetylcholinesterase Inhibition | Enzyme Assay | % Inhibition | 65 ± 2% | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the biological activity screening of compounds like luteolin-7-O-glucoside.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve luteolin-7-O-glucoside in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate, add 50 µL of the sample or standard (e.g., ascorbic acid) solution to 150 µL of the DPPH working solution. For the blank, use 50 µL of methanol instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The EC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.[12][13][14]

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. NO production is an indicator of inflammation, and its concentration is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Procedure:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of luteolin-7-O-glucoside for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement:

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[15][16][17]

Anticancer Activity Assessment: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., FaDu, HSC-3) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of luteolin-7-O-glucoside and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from a dose-response curve.[18][19][20]

Investigation of Signaling Pathways: Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

Procedure:

-

Cell Lysis: Treat cells with luteolin-7-O-glucoside and/or a stimulant (e.g., LPS). After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[21][22][23][24]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by luteolin-7-O-glucoside and a general workflow for its biological activity screening.

Caption: General workflow for preliminary biological activity screening.

Caption: Luteolin-7-O-glucoside inhibits the PI3K/Akt/NF-κB pathway.

Caption: Luteolin-7-O-glucoside induces apoptosis via the PI3K/Akt pathway.

Caption: Neuroprotective signaling of luteolin-7-O-glucoside via estrogen receptors.

References

- 1. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside [mdpi.com]

- 2. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. magistralbr.caldic.com [magistralbr.caldic.com]

- 7. Luteolin-7-O-Glucoside Inhibits Oral Cancer Cell Migration and Invasion by Regulating Matrix Metalloproteinase-2 Expression and Extracellular Signal-Regulated Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Luteolin-7-O-glucoside inhibits cell proliferation and modulates apoptosis through the AKT signaling pathway in human nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. mdpi.com [mdpi.com]

- 14. louis.uah.edu [louis.uah.edu]

- 15. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bioassaysys.com [bioassaysys.com]

- 17. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 18. Anticancer test with the MTT assay method [bio-protocol.org]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 22. pubcompare.ai [pubcompare.ai]

- 23. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 24. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

Unveiling Luteolin-7-O-gentiobioside: A Technical Guide to its Botanical Sources and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known plant sources of luteolin-7-O-gentiobioside and related luteolin glycosides. It details the analytical methodologies for their extraction, isolation, and quantification, and explores the associated biological pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Known Plant Sources of Luteolin-7-O-gentiobioside and Related Glycosides

Luteolin, a common flavonoid, and its various glycosidic forms are widely distributed throughout the plant kingdom. While specific data for luteolin-7-O-gentiobioside is less abundant, research has identified its presence in a select number of species. Furthermore, understanding the distribution of its close structural analogs, such as luteolin-7-O-glucoside, provides valuable context for broader screening and discovery efforts.

Table 1: Documented Plant Sources of Luteolin-7-O-gentiobioside

| Plant Species | Family | Plant Part | Reference |

| Gnaphalium luteo-album | Asteraceae | Not Specified | |

| Origanum vulgare | Lamiaceae | Not Specified | [1] |

| Salvia fruticosa | Lamiaceae | Not Specified | [1] |

Table 2: Selected Plant Sources of Luteolin-7-O-glucoside (Cynaroside)

| Plant Species | Family | Plant Part | Concentration (where available) | Reference |

| Anthriscus sylvestris (L.) Hoffm. | Apiaceae | Not Specified | High purity isolation reported | [2] |

| Olea europaea (Olive) | Oleaceae | Leaves | 1.82 g/kg (Ultrasound-Assisted Extraction) | [3] |

| Taraxacum officinale (Dandelion) | Asteraceae | Not Specified | Identified as a potential biomarker | |

| Saussurea daurica | Asteraceae | Aerial Parts | Isolated | [4] |

| Saussurea salsa | Asteraceae | Aerial Parts | Isolated | [4] |

| Achillea millefolium L. | Asteraceae | Aerial Parts | Isolated | [5] |

It is important to note that the concentration of these compounds can vary significantly based on factors such as plant cultivar, growing conditions, harvest time, and the specific extraction method employed.

Experimental Protocols

The accurate identification and quantification of luteolin-7-O-gentiobioside and its related compounds rely on robust experimental protocols. This section details the common methodologies for extraction, isolation, and analysis.

Extraction Methodologies

The choice of extraction method is critical for maximizing the yield of the target flavonoid glycosides.

2.1.1. Maceration

-

Protocol: Freeze-dried plant material (e.g., table olive fruits) is subjected to maceration with 80% (v/v) ethanol containing 0.5% v/v sodium metabisulfite. The extraction is typically repeated three times for 20 minutes each.[1]

-

Application: Suitable for small-scale extractions and initial screening.

2.1.2. Soxhlet Extraction

-

Protocol: Dried and powdered plant material (e.g., olive leaves) is placed in a Soxhlet apparatus and extracted with a solvent such as a 60% (v/v) ethanol-water solution for a defined period (e.g., 4 hours).[3]

-

Application: A classical and exhaustive extraction method, though it can be time-consuming and may lead to thermal degradation of some compounds.

2.1.3. Ultrasound-Assisted Extraction (UAE)

-

Protocol: This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration. Key parameters to optimize include temperature, amplitude, and extraction time. For olive leaves, optimal conditions were found to be 40°C and 30% amplitude using a 60% (v/v) ethanol-water solution.[3]

-

Application: A more efficient and rapid alternative to conventional methods, often resulting in higher yields.

2.1.4. Pressurized Liquid Extraction (PLE)

-

Protocol: PLE employs elevated temperatures and pressures to increase the efficiency of the extraction process. For olive leaves, optimal conditions for oleuropein and luteolin-7-O-glucoside were determined to be 190°C with an 80% aqueous ethanol solution and a leaf moisture content of 5%.[6]

-

Application: A highly efficient and automated method, particularly for large-scale extraction.

Isolation and Purification

Following extraction, the crude extract is typically subjected to various chromatographic techniques to isolate the compound of interest.

-

Protocol: A common approach involves initial fractionation of the crude extract using column chromatography with stationary phases like silica gel or Sephadex LH-20. Further purification is then achieved through preparative High-Performance Liquid Chromatography (HPLC).[5][7]

Analytical Quantification

Quantitative analysis is predominantly performed using chromatographic techniques coupled with various detectors.

2.3.1. High-Performance Liquid Chromatography (HPLC)

-

Protocol:

-

Column: A reversed-phase C18 column is commonly used (e.g., Venusil MP C18, Luna® 5 µm C18).[8][9]

-

Mobile Phase: A gradient elution system is typically employed, often consisting of acetonitrile and water with a modifier like formic acid (e.g., 0.05% or 0.2%).[8][9][10]

-

Detection: UV detection is frequently used, with the wavelength set to the absorption maximum of luteolin glycosides (around 350 nm).

-

Quantification: The concentration is determined by comparing the peak area of the analyte to that of a certified reference standard.[9]

-

2.3.2. Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)

-

Protocol:

-

Separation: A rapid separation is achieved using a UFLC system with a C18 column.

-

Detection: Mass spectrometry is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. A negative ionization mode is typically used.[8][10]

-

Sample Preparation: For biological matrices like plasma, protein precipitation with a solvent like acidified acetonitrile is a common first step.[8][10]

-

Quantification: The lower limits of quantification for luteolin-7-O-gentiobioside have been reported to be as low as 1.0 ng/mL in plasma.[8][10]

-

Signaling Pathways and Biological Activities

Luteolin and its glycosides have been shown to possess a range of biological activities, including anti-inflammatory and antioxidant effects.[11][12] These activities are often mediated through the modulation of key cellular signaling pathways.

Caption: General experimental workflow for the extraction and analysis of luteolin-7-O-gentiobioside.

Luteolin and its glucoside (LUT-7G) have been demonstrated to exert anti-inflammatory effects by interacting with pathways such as JAK/STAT3 and NF-κB.[12] For instance, LUT-7G can increase the levels of the anti-inflammatory cytokine IL-10 and inhibit the activation of the NLRP3 inflammasome, which is responsible for the production of the pro-inflammatory cytokine IL-1β.[11]

Caption: Simplified signaling pathway of luteolin glycosides' anti-inflammatory action.

Furthermore, the antioxidant properties of luteolin and its derivatives are attributed to their ability to scavenge reactive oxygen species (ROS).[11] This is due to the specific chemical structure of the flavonoid, including the presence of hydroxyl groups on the B-ring.

This technical guide provides a foundational understanding of luteolin-7-O-gentiobioside, from its natural sources to its analytical determination and biological relevance. Further research is warranted to expand the list of plant sources and to fully elucidate the therapeutic potential of this and related flavonoid glycosides.

References

- 1. Occurrence of Luteolin in the Greek Flora, Isolation of Luteolin and Its Action for the Treatment of Periodontal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of Oleuropein and Luteolin-7-O-Glucoside Extraction from Olive Leaves by Ultrasound-Assisted Technology [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Extraction of oleuropein and luteolin-7-O-glucoside from olive leaves: Optimization of technique and operating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of luteolin-7-glucoside metabolites after oral administration and development of a method for their quantitative analysis | Adamov | Drug development & registration [pharmjournal.ru]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Luteolin-7-O-gentiobioside from Dandelion Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dandelion (Taraxacum officinale) is a rich source of various bioactive compounds, including flavonoids. Among these, luteolin-7-O-gentiobioside has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This document provides detailed protocols for the extraction and quantification of luteolin-7-O-gentiobioside from dandelion leaves, as well as an overview of its potential mechanisms of action through the modulation of key signaling pathways. The information is intended to guide researchers in the efficient isolation and analysis of this promising phytochemical for drug discovery and development.

Data Presentation: Comparison of Extraction Methods

While direct comparative studies on the extraction yields of luteolin-7-O-gentiobioside from dandelion leaves are limited in the current literature, the following table provides an illustrative comparison of common extraction techniques based on studies of similar flavonoids, such as luteolin and its other glycosides.[1][2] The presented values are hypothetical and intended to demonstrate the relative efficiencies of the described methods. Researchers should optimize these protocols for their specific experimental setup to achieve the best results.

| Extraction Method | Solvent | Temperature (°C) | Time | Yield of Luteolin-7-O-gentiobioside (mg/g of dry leaf) - Illustrative | Advantages | Disadvantages |

| Maceration | 80% Ethanol | 25 | 24 hours | 1.5 - 2.5 | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, lower efficiency, large solvent volume. |

| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 50 | 30 minutes | 2.5 - 4.0 | Faster, higher yield, reduced solvent consumption. | Requires specialized equipment, potential for localized heating. |

| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 70 | 5 minutes | 3.0 - 5.0 | Very fast, highest efficiency, lowest solvent consumption. | Requires specialized microwave equipment, potential for thermal degradation if not controlled. |

Experimental Protocols

Preparation of Dandelion Leaf Material

-

Collection and Identification: Collect fresh, healthy dandelion leaves, preferably from a location free of pesticides and herbicides. Ensure proper botanical identification of the plant material.

-

Washing and Drying: Thoroughly wash the leaves with distilled water to remove any dirt and debris. Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, or use a lyophilizer for optimal preservation of phytochemicals.

-

Grinding: Once completely dry, grind the leaves into a fine powder (approximately 40-60 mesh) using a laboratory mill. Store the powdered material in an airtight, light-protected container at 4°C until extraction.

Extraction Protocols

-

Weigh 10 g of powdered dandelion leaves and place them in a 250 mL Erlenmeyer flask.

-

Add 100 mL of 80% ethanol to the flask.

-

Seal the flask and place it on an orbital shaker at 150 rpm for 24 hours at room temperature (25°C).

-

After 24 hours, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

Store the dried extract at -20°C.

-

Place 10 g of powdered dandelion leaves into a 250 mL beaker.

-

Add 100 mL of 80% ethanol.

-

Place the beaker in an ultrasonic bath.

-

Set the ultrasonic frequency to 40 kHz and the power to 200 W.

-

Conduct the extraction for 30 minutes, maintaining the temperature at 50°C.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator at 40°C.

-

Store the dried extract at -20°C.

-

Place 10 g of powdered dandelion leaves in a specialized microwave extraction vessel.

-

Add 100 mL of 80% ethanol.

-

Seal the vessel and place it in a microwave extractor.

-

Set the microwave power to 400 W and the temperature to 70°C.

-

Irradiate for 5 minutes.

-

After cooling, filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator at 40°C.

-

Store the dried extract at -20°C.

Quantification of Luteolin-7-O-gentiobioside by HPLC-UV

This protocol is adapted from methods used for the quantification of luteolin and its glycosides.[3][4][5][6][7]

-

Standard Preparation: Prepare a stock solution of luteolin-7-O-gentiobioside standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.

-

Sample Preparation: Dissolve a known amount of the dried dandelion leaf extract in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

0-5 min: 10% B

-

5-25 min: 10-30% B

-

25-30 min: 30-10% B

-

30-35 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 350 nm.

-

Column Temperature: 30°C.

-

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of luteolin-7-O-gentiobioside in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and quantification of luteolin-7-O-gentiobioside.

Signaling Pathways

The following diagrams illustrate the potential mechanisms by which luteolin-7-O-gentiobioside may exert its biological effects, based on studies of the closely related compounds luteolin and luteolin-7-O-glucoside.[3][8][9][10][11][12][13][14][15]

Caption: Postulated inhibition of the NF-κB pathway by luteolin-7-O-gentiobioside.

Caption: Postulated activation of the Nrf2/MAPK pathway by luteolin-7-O-gentiobioside.

Caption: Postulated inhibition of the JAK/STAT pathway by luteolin-7-O-gentiobioside.

Disclaimer

The provided protocols are intended for research purposes only and should be performed by trained personnel in a laboratory setting. The quantitative data presented is illustrative and should be confirmed by independent analysis. The signaling pathway diagrams are based on the activity of structurally related compounds and represent postulated mechanisms of action for luteolin-7-O-gentiobioside. Further research is required to confirm these activities.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic potential of luteolin in neurodegenerative disorders: targeting Nrf2, NFĸB, MAPK, and JAK-STAT pathways to combat neuroinflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Quantitative Determination of Flavonoids by HPLC-UV Method in the Raw Materials of Some Representatives of the Genus Rumex of Three Vegetation Time | Poluyanov | Drug development & registration [pharmjournal.ru]

- 7. HPLC determination of luteolin-7-O-glucoside in Lonicera japonica...: Ingenta Connect [ingentaconnect.com]

- 8. koreascience.kr [koreascience.kr]

- 9. researchgate.net [researchgate.net]

- 10. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Luteolin inhibits the JAK/STAT pathway to alleviate auditory cell apoptosis of acquired sensorineural hearing loss based on network pharmacology, molecular docking, molecular dynamics simulation, and experiments in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Luteolin suppresses the JAK/STAT pathway in a cellular model of intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]

Application Note and Protocol: Purification of Luteolin-7-O-gentiobioside Using Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Luteolin-7-O-gentiobioside is a flavonoid glycoside found in various medicinal plants, such as Lonicera japonica (honeysuckle). Like other flavonoids, it exhibits a range of biological activities, including antioxidant and anti-inflammatory effects, making it a compound of interest for pharmaceutical research and development. The purification of luteolin-7-O-gentiobioside from crude plant extracts is a critical step for its characterization and subsequent use in biological assays. Column chromatography is a widely employed and effective technique for the isolation and purification of such natural products.

This application note provides a detailed protocol for the purification of luteolin-7-O-gentiobioside from a plant extract using a multi-step column chromatography approach, beginning with enrichment on a macroporous resin, followed by separation on a polyamide column, and a final polishing step using silica gel chromatography.

Experimental Protocols

1. Preparation of Crude Extract

A suitable plant source, such as dried honeysuckle flowers, is first ground into a fine powder. The powdered material is then extracted to obtain a crude solution rich in flavonoids.

-

Materials:

-

Dried and powdered plant material (e.g., Lonicera japonica flowers)

-

70% Ethanol in deionized water

-

Reflux apparatus

-

Filter paper

-

Rotary evaporator

-

-

Protocol:

-

Suspend the powdered plant material in 70% ethanol at a solid-to-liquid ratio of 1:20 (w/v).

-

Perform a heat reflux extraction at 90°C for 4 hours. For enhanced extraction efficiency, this process can be repeated twice.

-

After extraction, cool the mixture to room temperature and filter to remove solid plant debris.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

2. Enrichment of Total Flavonoids using Macroporous Resin Column Chromatography

The crude extract is first passed through a macroporous resin column to enrich the flavonoid content and remove highly polar or non-polar impurities.[1][2]

-

Materials:

-

Crude plant extract

-

AB-8 Macroporous resin

-

Glass column

-

Deionized water

-

95% Ethanol

-

Peristaltic pump

-

-

Protocol:

-

Pre-treat the AB-8 resin by soaking it in 95% ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol is detected.

-

Pack the pre-treated resin into a glass column (e.g., 4 cm ID × 20 cm length) using a wet packing method.[3]

-

Equilibrate the column by washing with 2-3 bed volumes (BV) of deionized water.

-

Dissolve the crude extract in deionized water to a concentration of approximately 0.25-0.30 mg/mL and adjust the pH to around 4.0.

-

Load the sample solution onto the column at a flow rate of 2 BV/h.

-

Wash the column with 10 BV of deionized water to remove sugars, salts, and other polar impurities.

-

Elute the adsorbed flavonoids with 9 BV of 60% ethanol at a flow rate of 2 BV/h.[1]

-

Collect the eluate and concentrate it using a rotary evaporator to obtain the flavonoid-enriched extract.

-

3. Separation of Flavonoid Glycosides using Polyamide Column Chromatography

Polyamide chromatography is particularly effective for the separation of flavonoid glycosides due to the hydrogen bonding interactions between the polyamide's amide groups and the hydroxyl groups of the flavonoids.[4][5][6]

-

Materials:

-

Flavonoid-enriched extract

-

Polyamide resin

-

Glass column

-

Deionized water

-

Methanol

-

Acetone

-

Ammonium hydroxide (5%)

-

-

Protocol:

-

Swell the polyamide resin in deionized water before packing it into a glass column.

-

Equilibrate the column with deionized water.

-

Dissolve the flavonoid-enriched extract in a small volume of the initial mobile phase and load it onto the column.

-

Elute the column with a stepwise or linear gradient of increasing methanol in water, followed by an increasing gradient of acetone in methanol. A suggested gradient is:

-

Deionized water to 100% methanol

-

100% methanol to 100% acetone

-

100% acetone to 100% water containing 5% ammonium hydroxide[7]

-

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the target compound.

-

4. Final Purification using Silica Gel Column Chromatography

A final purification step using silica gel chromatography is employed to separate luteolin-7-O-gentiobioside from other closely related flavonoid glycosides.

-

Materials:

-

Partially purified fractions from polyamide chromatography

-

Silica gel (200-300 mesh)

-

Glass column

-

Chloroform

-

Methanol

-

Toluene

-

-

Protocol:

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., chloroform) and pack it into a glass column.

-

Concentrate the fractions containing luteolin-7-O-gentiobioside and adsorb them onto a small amount of silica gel.

-

Carefully load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of increasing methanol in chloroform. A common mobile phase system for flavonoids on silica gel is a mixture of chloroform, methanol, and toluene (e.g., starting with a ratio of 8:1:1, v/v/v, and gradually increasing the polarity with methanol).[8]

-

Collect fractions and monitor by TLC.

-

Combine the pure fractions of luteolin-7-O-gentiobioside and evaporate the solvent to obtain the purified compound.

-

Data Presentation

Table 1: Summary of Quantitative Data for a Typical Purification of Luteolin-7-O-gentiobioside

| Parameter | Macroporous Resin (AB-8) | Polyamide Column | Silica Gel Column |

| Column Dimensions | 4 cm ID × 20 cm length | 3 cm ID × 30 cm length | 2.5 cm ID × 40 cm length |

| Stationary Phase | AB-8 Resin | Polyamide Resin (100-200 mesh) | Silica Gel (200-300 mesh) |

| Sample Loading | ~5 g of crude extract | ~1 g of enriched extract | ~200 mg of partially pure fraction |

| Mobile Phase | Adsorption: Water; Desorption: 60% Ethanol | Gradient: Water -> Methanol -> Acetone | Gradient: Chloroform:Methanol:Toluene |

| Flow Rate | 2 BV/h | 1-2 mL/min | 1 mL/min |

| Purity of Total Flavonoids | Increased from ~12% to ~58%[1] | >80% (target fraction) | >95% (final product) |

| Recovery Yield | ~85%[1] | ~70-80% | ~60-70% |

Mandatory Visualizations

Caption: Experimental Workflow for the Purification of Luteolin-7-O-gentiobioside.

Caption: Nrf2/HO-1 Signaling Pathway modulated by Luteolin-7-O-gentiobioside.[9][10]

References

- 1. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimizing the Extraction and Enrichment of Luteolin from Patrinia villosa and Its Anti-Pseudorabies Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]

- 4. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Separation of polyphenols using porous polyamide resin and assessment of mechanism of retention [ouci.dntb.gov.ua]

- 6. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]

- 10. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Assay Development: Luteolin-7-O-Gentiobioside

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and executing in vitro assays to evaluate the biological activity of Luteolin-7-O-gentiobioside. The protocols detailed below are based on established methods for assessing the antioxidant, anti-inflammatory, and anticancer properties of flavonoids, a class of compounds to which Luteolin-7-O-gentiobioside belongs. While specific data for Luteolin-7-O-gentiobioside is emerging, the described assays are highly relevant and adaptable for its characterization.

Biological Activities and Potential Mechanisms of Action

Luteolin-7-O-gentiobioside is a flavonoid glycoside. Flavonoids, including luteolin and its derivatives, are known to exhibit a wide range of pharmacological effects, primarily attributed to their antioxidant and anti-inflammatory properties.[1][2][3][4][5] These effects are often mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity: Flavonoids can directly scavenge free radicals and reactive oxygen species (ROS), thereby mitigating oxidative stress.[3][4][5] They can also enhance the endogenous antioxidant defense system by upregulating antioxidant enzymes.[3]

Anti-inflammatory Activity: Luteolin and its glycosides have been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α, IL-6, and IL-1β.[1][6][7][8] This is often achieved by targeting inflammatory signaling pathways like NF-κB and MAPK.[8][9]

Anticancer Activity: Several flavonoids have demonstrated anticancer properties by inducing apoptosis (programmed cell death), inhibiting cell proliferation, and preventing angiogenesis (the formation of new blood vessels that supply tumors).[4][10][11]

Data Presentation: Expected Outcomes for Luteolin-7-O-Gentiobioside

The following tables provide a structured format for presenting quantitative data obtained from the in vitro assays. The values presented are hypothetical and serve as a template for recording experimental results.

Table 1: Antioxidant Activity of Luteolin-7-O-Gentiobioside

| Assay | Test Concentration (µM) | % Radical Scavenging | IC50 (µM) |

| DPPH | 10 | ||

| 25 | |||

| 50 | |||

| 100 | |||

| ABTS | 10 | ||

| 25 | |||

| 50 | |||

| 100 |

Table 2: Anti-inflammatory Activity of Luteolin-7-O-Gentiobioside

| Assay | Cell Line | Test Concentration (µM) | % Inhibition of Mediator | IC50 (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | 10 | ||

| 25 | ||||

| 50 | ||||

| 100 | ||||

| TNF-α Production | RAW 264.7 | 10 | ||

| 25 | ||||

| 50 | ||||

| 100 | ||||

| IL-6 Production | RAW 264.7 | 10 | ||

| 25 | ||||

| 50 | ||||

| 100 |

Table 3: Anticancer Activity of Luteolin-7-O-Gentiobioside

| Assay | Cell Line | Test Concentration (µM) | % Cell Viability | IC50 (µM) |

| MTT Assay | MCF-7 (Breast Cancer) | 10 | ||

| 25 | ||||

| 50 | ||||

| 100 | ||||

| DU-145 (Prostate Cancer) | 10 | |||

| 25 | ||||

| 50 | ||||

| 100 |

Experimental Protocols

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.[12]

-

Materials: DPPH solution (0.1 mM in methanol), Luteolin-7-O-gentiobioside stock solution, methanol, 96-well microplate, microplate reader.

-

Protocol:

-

Prepare serial dilutions of Luteolin-7-O-gentiobioside in methanol.

-

Add 100 µL of each dilution to a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[12]

-

Materials: ABTS solution (7 mM), potassium persulfate (2.45 mM), Luteolin-7-O-gentiobioside stock solution, ethanol, 96-well microplate, microplate reader.

-

Protocol:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of Luteolin-7-O-gentiobioside in ethanol.

-

Add 20 µL of each dilution to a 96-well plate.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate in the dark at room temperature for 10 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity as described for the DPPH assay.

-

Anti-inflammatory Activity Assays

This assay measures the inhibition of NO production, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

-

Materials: RAW 264.7 macrophage cell line, DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin, LPS, Luteolin-7-O-gentiobioside, Griess reagent, 96-well cell culture plate.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Luteolin-7-O-gentiobioside for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

-

Anticancer Activity Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

-

Materials: Cancer cell line (e.g., MCF-7, DU-145), appropriate cell culture medium, FBS, penicillin-streptomycin, Luteolin-7-O-gentiobioside, MTT solution (5 mg/mL in PBS), DMSO, 96-well cell culture plate.

-

Protocol:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of Luteolin-7-O-gentiobioside for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability using the formula: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of treated cells and A_control is the absorbance of untreated cells.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways Modulated by Luteolin Derivatives

Luteolin and its glycosides are known to modulate several key signaling pathways involved in inflammation and cancer.

Caption: Inhibition of the NF-κB signaling pathway by Luteolin-7-O-gentiobioside.

Caption: Activation of the Nrf2-ARE antioxidant pathway by Luteolin-7-O-gentiobioside.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro activity of Luteolin-7-O-gentiobioside.

Caption: General experimental workflow for in vitro evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vivo Testing of Luteolin-7-O-Gentiobioside

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various animal models to investigate the in vivo efficacy of luteolin-7-O-gentiobioside. The protocols are compiled from established research and are intended to guide the design and execution of preclinical studies.

Anti-Diabetic Effects in a Type 2 Diabetes Mouse Model

This section outlines the use of the KK-Ay mouse model, a genetically diabetic strain that exhibits hyperglycemia, hyperinsulinemia, and obesity, to evaluate the anti-diabetic properties of luteolin-7-O-gentiobioside.[1][2][3][4][5]

Animal Model: KK-Ay Mice

Experimental Protocol:

-

Animal Acclimatization: Male KK-Ay mice (8 weeks old) are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.

-

Group Allocation: Mice are randomly divided into the following groups (n=8-10 per group):

-

Vehicle Control Group (Control)

-

Luteolin-7-O-Gentiobioside (L7G) treated group (e.g., 50 mg/kg body weight)

-

Positive Control Group (e.g., Metformin, 150 mg/kg body weight)

-

-

Drug Administration:

-

Luteolin-7-O-gentiobioside is suspended in a 0.5% carboxymethylcellulose (CMC) solution.

-

The suspension is administered orally via gavage once daily for 4-8 weeks.

-

The control group receives the vehicle (0.5% CMC) only.

-

-

Monitoring and Sample Collection:

-

Body weight and food intake are recorded weekly.

-

Fasting blood glucose levels are measured weekly from the tail vein using a glucometer.

-

At the end of the treatment period, mice are fasted overnight, and blood is collected via cardiac puncture for analysis of serum insulin, triglycerides, and total cholesterol.

-

Pancreatic and liver tissues are harvested for histopathological examination and biochemical analysis.

-

-

Biochemical Assays:

-